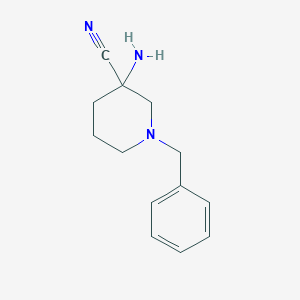

3-Amino-1-benzylpiperidine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-benzylpiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-10-13(15)7-4-8-16(11-13)9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-9,11,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMKLTJJHWNWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 1 Benzylpiperidine 3 Carbonitrile and Its Analogues

Strategies for the Construction of the Substituted Piperidine (B6355638) Ring System

The synthesis of the polysubstituted piperidine core is a central challenge that has been addressed through several elegant approaches, including intramolecular cyclizations, multicomponent reactions, and annulation strategies. nih.gov These methods provide access to the foundational heterocyclic scaffold, which can then be further functionalized.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for forming the piperidine ring from a single molecular entity. nih.gov This approach involves creating a bond within a molecule to form the cyclic structure. Various methods, such as reductive amination and radical cyclizations, have been developed for this purpose. mdpi.comnih.gov

One common method is the reductive cyclization of 1,5-dicarbonyl compounds or their derivatives. For instance, the intramolecular reductive cyclization of a 1-keto-5-ketoxime, generated from a 1,5-diketone, can yield a highly substituted N-hydroxypiperidine using reagents like sodium cyanoborohydride. tandfonline.com Another prominent technique is the intramolecular aza-Michael reaction, which involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. mdpi.com Metal-catalyzed cyclizations, including those using gold, cobalt, or iron, have also been employed to facilitate the ring-closing process under mild conditions. mdpi.com For example, iron-catalyzed reductive amination of boronic esters containing a methoxyamine group can effectively construct the piperidine ring. mdpi.com

Radical-mediated cyclizations offer another pathway. These reactions can be initiated by various means, including the use of radical initiators like triethylborane (B153662) or through electrochemical methods, to form the six-membered ring. mdpi.comnih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to create complex molecules, such as substituted piperidines. nih.govrsc.org This strategy is particularly advantageous for building molecular diversity and complexity in a convergent manner.

A notable example is the one-pot synthesis of piperidone derivatives, which can serve as precursors to compounds like 3-Amino-1-benzylpiperidine-3-carbonitrile. For instance, a cocatalyzed reaction using Ytterbium(III) triflate (Yb(OTf)₃) and Silver triflate (AgOTf) can produce a piperidone from dimethyl malonate and a formaldehyde (B43269) O-benzyl oxime. tandfonline.com The proposed mechanism for such reactions often involves a domino sequence of events, such as a Mannich reaction followed by a Michael addition. tandfonline.com These MCRs can lead to the formation of highly functionalized piperidine scaffolds with good control over stereochemistry. researchgate.net

Annulation and Ring Closure Methodologies

Annulation, or ring-forming, reactions provide another versatile route to the piperidine system through intermolecular processes. nih.gov These methods typically involve the reaction of two or more separate components to build the ring.

A classic and widely used approach is the [5+1] annulation, which combines a five-atom component with a one-atom component. mdpi.com For example, the condensation of primary amines with diols, catalyzed by an Iridium complex, can synthesize a variety of six-membered cyclic amines. organic-chemistry.org Similarly, a one-pot cyclocondensation of primary amines with alkyl dihalides under microwave irradiation offers a simple and efficient route to nitrogen-containing heterocycles. organic-chemistry.org Another powerful strategy involves the reaction of glutaraldehyde (B144438) with amines in the presence of a catalyst like proline to form tetrahydropyridines, which can be subsequently reduced to piperidines. youtube.com

Introduction and Functionalization of Amino and Carbonitrile Moieties

Once the piperidine ring is constructed, or concurrently during its formation, the amino and carbonitrile groups must be introduced at the C3 position. The Strecker reaction, which synthesizes an α-aminonitrile from a ketone or aldehyde, is a highly relevant transformation for creating the 3-amino-3-carbonitrile moiety from a corresponding 3-piperidone precursor.

Amination Strategies

The introduction of an amino group onto a pre-existing piperidine ring is a key functionalization step. One direct method involves the reductive amination of a piperidone. Alternatively, more complex, multi-step sequences starting from readily available chiral precursors like L-glutamic acid can yield enantiomerically pure 3-amino piperidine derivatives. researchgate.net This particular route involves esterification, Boc-protection, reduction of the resulting diester to a diol, tosylation, and finally, cyclization with an amine, such as benzylamine (B48309), to form the N-benzylpiperidine core.

Oxidative amination of non-activated alkenes, catalyzed by a gold(I) complex, can also be used to form substituted piperidines, introducing an amino functionality during the cyclization process. mdpi.com Furthermore, direct C-H amination has emerged as a powerful tool, where a copper catalyst can facilitate the intramolecular amination of C(sp³)–H bonds of secondary amines to access the piperidine ring. mdpi.com

Cyanation Methodologies

The introduction of the carbonitrile (cyano) group can be achieved through various methods. wikipedia.org For α-aminonitriles, the cyanation step is often part of a Strecker or Strecker-type reaction on an imine intermediate.

Direct cyanation of a piperidine ring is also possible. Anodic cyanation, an electrochemical method, can be used to introduce a cyano group at the α-position to the nitrogen atom. researchgate.net For example, the anodic cyanation of (S)-1-(1-phenylethyl)-piperidine in the presence of sodium cyanide has been shown to produce the corresponding α-aminonitrile. researchgate.net

A range of cyanating agents are available for these transformations. While traditional reagents like potassium cyanide are effective, less toxic alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed for direct C-H cyanation. researchgate.net Palladium-catalyzed cyanation reactions using sources like zinc cyanide or potassium ferricyanide (B76249) are also common for converting aryl or vinyl halides to nitriles and can be adapted for heterocyclic systems. wikipedia.orgorganic-chemistry.org

Stereoselective Synthesis of this compound Derivatives

The precise control of stereochemistry is a critical aspect in the synthesis of pharmacologically active molecules. For derivatives of this compound, both enantioselective and diastereoselective methods are employed to establish the desired three-dimensional arrangement of atoms.

Enantioselective Approaches and Chiral Catalysis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved using chiral catalysts, including enzymes and metal complexes, which can differentiate between prochiral faces of a substrate.

One prominent green and sustainable method for producing chiral amines is through the use of ω-transaminases (TAs). beilstein-journals.orgunipi.it These enzymes catalyze the transfer of an amino group from a donor to a ketone substrate, creating a new chiral center with high enantiomeric purity. unipi.it For the synthesis of 3-aminopiperidine derivatives, a prochiral precursor such as 1-Boc-3-piperidone can be aminated using a transaminase to yield either the (R) or (S) enantiomer of 3-amino-1-Boc-piperidine with high conversion and enantiomeric excess. beilstein-journals.orgunipi.it The use of immobilized transaminases is particularly advantageous as it enhances enzyme stability and allows for easier product purification and catalyst recycling, making the process more suitable for industrial-scale production. beilstein-journals.orgunipi.it

Another powerful strategy involves rhodium-catalyzed asymmetric reactions. A method has been developed for the synthesis of enantioenriched 3-substituted piperidines starting from pyridine (B92270). nih.gov The key step is a highly regio- and enantioselective Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, which is then reduced to the final piperidine product. nih.gov This approach demonstrates broad functional group tolerance and provides access to a wide array of chiral piperidine derivatives. nih.gov

| Method | Catalyst/Enzyme | Substrate | Product | Key Features |

| Asymmetric Amination | Immobilized ω-Transaminase (from Mycobacterium vanbaalenii) | 1-Boc-3-piperidone | (R)-3-amino-1-Boc-piperidine | High enantiomeric excess (>99%), sustainable, uses isopropylamine (B41738) as amine donor. beilstein-journals.orggoogle.com |

| Asymmetric Carbometalation | Rhodium Complex with Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate & Arylboronic Acid | 3-Aryl-tetrahydropyridine | High yield and enantioselectivity, broad scope, leads to enantioenriched 3-piperidines. nih.gov |

| Enzyme Cascade | Galactose Oxidase & Imine Reductase | N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine | One-pot synthesis, high enantiopurity, uses bio-renewable starting material. semanticscholar.orgrsc.org |

Diastereoselective Control in Piperidine Formation

When multiple chiral centers are present in a molecule, diastereoselective synthesis is required to control their relative configurations. A reported synthesis of 2,3,6-trisubstituted piperidines illustrates effective diastereocontrol during ring construction. nih.gov The process begins with a nitro-Mannich reaction between a nitroketone and an imine, followed by a ring-closing condensation. nih.gov

Control over the stereocenters is achieved in distinct steps:

C-2 and C-3 Stereochemistry : The relative configuration between the C-2 and C-3 positions is established either through a kinetically controlled protonation of a nitronate intermediate or by allowing the nitro group to equilibrate to the thermodynamically more stable configuration. nih.gov

C-6 Stereochemistry : The stereochemistry at the C-6 position is dictated by the choice of reduction method for an imine intermediate. A C-2/C-6-cis relationship is achieved using triacetoxyborohydride (B8407120) reduction, while a C-2/C-6-trans relationship is set via triethylsilane/TFA reduction of an acyliminium ion or a Lewis acid-catalyzed reduction. nih.gov

Synthesis from Readily Available Precursors and Chiral Pool Materials

The use of readily available and inexpensive starting materials is a cornerstone of efficient chemical synthesis. Chiral pool synthesis, which utilizes enantiomerically pure natural products as precursors, is a powerful strategy for producing complex chiral molecules.

Utilizing L-Glutamic Acid as a Starting Material

The synthetic sequence is as follows:

Esterification : Both carboxylic acid groups of L-glutamic acid are esterified in one pot using thionyl chloride in methanol. researchgate.net

Boc-Protection : The amino group is protected with a tert-butoxycarbonyl (Boc) group. researchgate.net

Reduction : The diester is reduced to the corresponding diol using sodium borohydride (B1222165). researchgate.net

Tosylation : The diol is converted to a ditosylate, activating the hydroxyl groups for cyclization.

Cyclization : The final piperidine ring is formed by reacting the ditosylate with a primary amine, such as benzylamine. researchgate.net

This method provides a reliable pathway to chiral 3-aminopiperidine scaffolds from an inexpensive, natural starting material. google.com

Transformations from Aziridine (B145994) Intermediates

Aziridines, strained three-membered nitrogen-containing heterocycles, are versatile intermediates for the synthesis of larger ring systems like piperidines. acs.org The ring strain of aziridines facilitates ring-opening reactions, which can be harnessed to construct the piperidine core. mdpi.com

One strategy involves the conversion of 2-(2-cyano-2-phenylethyl)aziridines into 2-chloromethyl-4-phenylpiperidine-4-carbonitriles. acs.orgnih.gov This transformation proceeds via alkylation of the aziridine with 1-bromo-2-chloroethane, followed by a microwave-assisted 6-exo-tet cyclization. acs.orgnih.gov The mechanism involves an intramolecular substitution that forms a bicyclic aziridinium (B1262131) intermediate. acs.orgresearchgate.net This highly reactive intermediate then undergoes a regiospecific ring-opening by a nucleophile (e.g., chloride) at the less hindered carbon atom to yield the substituted piperidine. acs.org The use of a polar solvent is crucial to stabilize the bicyclic aziridinium ion intermediate. acs.org

Green Chemistry and Sustainable Synthetic Routes for the Piperidine Core

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. For piperidine synthesis, this involves using renewable feedstocks, employing catalytic methods, and minimizing waste.

A notable green approach is the use of multi-enzyme cascades. rsc.org In a one-pot reaction, variants of galactose oxidase and imine reductase have been used to convert N-Cbz-protected amino alcohols (derived from bio-renewable amino acids like L-ornithine and L-lysine) into the corresponding L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively. semanticscholar.orgrsc.org This streamlined process operates under ambient conditions and prevents the racemization of labile intermediates, yielding products with high enantiopurity and isolated yields up to 54%. semanticscholar.orgrsc.org

The use of immobilized ω-transaminases, as mentioned earlier, also aligns with green chemistry principles by enabling catalyst recycling and operating under mild, aqueous conditions. beilstein-journals.orgunipi.it Furthermore, research into replacing hazardous reagents is ongoing. For example, ammonium (B1175870) formate (B1220265) with a palladium-on-carbon catalyst can efficiently reduce pyridine N-oxides to piperidines, offering a milder alternative to reagents that require strong acids or harsh conditions. organic-chemistry.org Another sustainable route involves the synthesis of 2-aminomethylpiperidine through the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan, demonstrating the potential to create valuable piperidine structures from biomass-derived materials. rsc.org

Aqueous Reaction Conditions

The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-flammability, and environmental benefits. For the synthesis of piperidine derivatives, aqueous conditions have been successfully employed.

A notable example is the rapid, multi-gram scale synthesis of 1-benzyl 3-aminopiperidine, a close analogue of the target compound, which was achieved in a 75% yield. researchgate.net The key step in this synthesis is a Curtius rearrangement of an appropriate acylhydrazide, facilitated by sodium nitrite (B80452) and trifluoroacetic acid. researchgate.net A significant advantage of this method is that, with the exception of a final lithium aluminum hydride reduction step, all reactions are conducted in water. researchgate.net

Furthermore, one-pot, three-component reactions in aqueous media have been developed for the synthesis of related heterocyclic systems containing both amino and carbonitrile functionalities. For instance, 3-amino-5-arylpyridazine-4-carbonitriles have been synthesized by reacting an arylglyoxal with hydrazine (B178648) hydrate (B1144303) and malononitrile (B47326) in a 1:1 mixture of water and ethanol (B145695) at room temperature. scielo.org.za This approach demonstrates the feasibility of constructing complex molecules with the desired functional groups in an aqueous environment. scielo.org.za

The synthesis of 3-(N-Boc amino) piperidine derivatives, starting from L-glutamic acid, also incorporates aqueous steps, particularly in the workup procedures which involve quenching with distilled water and washing with aqueous sodium bicarbonate solution.

Table 1: Examples of Aqueous Reaction Conditions for the Synthesis of Piperidine Analogues and Related Heterocycles

| Product | Reactants | Solvent System | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Benzyl 3-aminopiperidine | Acylhydrazide precursor | Water | Curtius rearrangement with NaNO₂ and TFA, followed by LAH reduction | 75% | researchgate.net |

| 3-Amino-5-arylpyridazine-4-carbonitriles | Arylglyoxal, Hydrazine hydrate, Malononitrile | Water:Ethanol (1:1) | Room temperature, one-pot | Not specified | scielo.org.za |

| 3-(N-Boc amino) piperidine derivatives | L-glutamic acid derived intermediates | Dichloromethane (reaction), Water (workup) | Quenching with distilled water, washing with aq. NaHCO₃ | Not specified |

Microwave-Promoted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been applied to the synthesis of various nitrogen-containing heterocycles.

In the synthesis of novel N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, two of the five steps were carried out using microwave dielectric heating. This highlights the successful integration of microwave technology in multi-step synthetic sequences for complex heterocyclic compounds.

A more detailed example of the benefits of microwave synthesis is the preparation of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids. mdpi.com This method utilizes controlled microwave synthesis in sealed reaction vessels, allowing the reaction to reach high temperatures (180 °C) and accommodating volatile starting materials. mdpi.com The use of microwave irradiation in this context resulted in high yields of the desired triazole products. mdpi.com This approach solves common issues encountered in conventional synthesis, such as the difficulty of working with volatile reactants. mdpi.com

Table 2: Examples of Microwave-Promoted Synthesis of Heterocyclic Analogues

| Product | Reactants | Microwave Conditions | Key Features | Reference |

|---|---|---|---|---|

| N-Benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine | Intermediate compounds | Not specified | Two of the five synthetic steps were performed under microwave irradiation. | |

| 5-Substituted 3-amino-1,2,4-triazoles | Aminoguanidine bicarbonate, Carboxylic acids | Sealed reaction vials, 180 °C | Allows for the use of volatile starting materials and achieves high reaction temperatures. | mdpi.com |

Reactivity and Chemical Transformations of the 3 Amino 1 Benzylpiperidine 3 Carbonitrile Scaffold

Reactions at the Piperidine (B6355638) Ring Nitrogen Atom

The nitrogen atom within the piperidine ring of 3-Amino-1-benzylpiperidine-3-carbonitrile is a tertiary amine, making it a nucleophilic and basic center. While direct N-alkylation or N-acylation at this position is not commonly the primary focus in the literature for this specific molecule, the benzyl (B1604629) group itself is a key feature introduced via reactions at this nitrogen on a precursor molecule.

In the broader context of piperidine chemistry, the nitrogen atom is readily susceptible to reactions such as:

N-Debenzylation: The benzyl group can be removed through various reductive methods, most commonly catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source). This unmasks a secondary amine, opening up possibilities for further functionalization.

Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts, altering the molecule's solubility and electronic properties.

The reactivity of the piperidine nitrogen is fundamental to the synthesis of many substituted piperidines, often being the site for introducing key substituents that modulate biological activity. For instance, in related systems, the nature of the N-substituent can significantly influence the molecule's pharmacological profile.

Transformations of the Primary Amino Group

The primary amino group at the 3-position is a highly versatile functional handle for a variety of chemical modifications. Standard transformations for primary amines can be readily applied to this scaffold, including:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amides. This is a common strategy to introduce a wide range of substituents.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.

Alkylation: The primary amine can be alkylated using alkyl halides, although overalkylation to secondary and tertiary amines can be a challenge and may require specific reagents or protecting group strategies. Reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary amines.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would convert the primary amino group into a diazonium salt. This intermediate can then undergo various nucleophilic substitution reactions, though this is less commonly reported for this specific scaffold compared to aromatic amines.

Formation of Schiff Bases: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases), which can be further reduced to secondary amines. For example, reaction with various aromatic aldehydes under microwave irradiation in the presence of a catalytic amount of piperidine has been used to synthesize N-benzylidene derivatives of related 3-amino heterocycles. nih.gov

These transformations are crucial for building molecular complexity and exploring the structure-activity relationships of derivatives.

Chemical Conversions of the Carbonitrile Functionality

The carbonitrile (nitrile) group is a valuable functional group that can be converted into several other functionalities:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. This transformation is fundamental for converting the scaffold into amino acid or amino amide derivatives.

Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would result in a diamino-substituted piperidine.

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the carbon-nitrogen triple bond to form, after hydrolysis, ketones.

The conversion of the nitrile group significantly alters the electronic and steric properties of the molecule, providing access to a different class of derivatives.

Ring Expansion and Contraction Reactions of the Piperidine Core

The piperidine ring itself can undergo rearrangement reactions, leading to either larger or smaller ring systems. These transformations often proceed through reactive intermediates.

Ring Expansion: In related systems, ring expansion of piperidine derivatives can be achieved. For example, the reaction of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles can lead to the formation of optically active 3-substituted 1-benzylpiperidines through a ring expansion mechanism. rsc.org While not directly demonstrated for this compound, similar principles involving the formation of an intermediate aziridinium (B1262131) ion could potentially lead to ring expansion under specific conditions. rsc.org Treatment of cyclic β-amino-alcohols with diethylaminosulfur trifluoride (DAST) can also induce ring expansion via an aziridinium intermediate. arkat-usa.org

Ring Contraction: Photomediated ring contraction of α-acylated cyclic piperidines has been reported to furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov This type of Norrish Type II reaction involves the formation of a diradical intermediate followed by ring closure. While this specific transformation requires an α-acyl group, it demonstrates the possibility of piperidine ring contraction under specific photochemical conditions.

These skeletal rearrangements provide pathways to novel heterocyclic systems that may not be easily accessible through direct synthesis.

Oxidation and Reduction Chemistry Relevant to the Scaffold

The this compound scaffold contains several sites that can be susceptible to oxidation or reduction.

Oxidation:

The piperidine ring itself is generally stable to oxidation, but strong oxidizing agents could potentially lead to ring opening or the formation of N-oxides.

The benzyl group can be oxidized at the benzylic position under certain conditions.

Reduction:

As mentioned previously, the nitrile group can be reduced to a primary amine.

The benzyl group can be removed via catalytic hydrogenation, which is a reductive process.

In a related reaction, 2-imino coumarins can be reduced with sodium borohydride (B1222165) to form 2-amino-3H-chromene-3-carbonitriles, indicating the susceptibility of imino groups to reduction. nih.gov

The choice of reducing or oxidizing agent is critical to achieve selectivity for a particular functional group within the molecule.

Interconversion between Stereoisomers

The this compound molecule possesses a stereocenter at the C3 position. If the molecule is synthesized as a racemic mixture, resolution of the enantiomers may be possible.

Diastereomeric Salt Formation: A common method for resolving racemates is to react the chiral amine with a chiral acid to form diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by crystallization.

Enantioselective Synthesis: Alternatively, enantiomerically pure starting materials can be used to synthesize a single enantiomer of the target molecule. For example, enantiomerically pure 3-(N-Boc amino) piperidine derivatives have been synthesized from L-glutamic acid.

Epimerization: While less common for a quaternary carbon, under certain conditions that allow for reversible bond cleavage or formation at the stereocenter (e.g., via a transient planar intermediate), interconversion of stereoisomers could potentially occur. However, for this specific scaffold, this is not a readily observed process under standard conditions.

The stereochemistry of piperidine derivatives is often crucial for their biological activity, making the control and determination of stereoisomers an important aspect of their chemistry.

Synthesis of Novel Derivatives and Structural Analogues of 3 Amino 1 Benzylpiperidine 3 Carbonitrile

Systematic Variation of the N-Benzyl Substituent

The N-benzyl group on the piperidine (B6355638) ring is a primary site for synthetic modification, allowing for systematic variation to explore structure-activity relationships (SAR). While the benzyl (B1604629) group itself is a common starting point, its replacement with other substituents or modification of the phenyl ring can significantly alter a molecule's properties, such as lipophilicity, polarity, and receptor binding interactions.

Research into related piperidine scaffolds demonstrates that the nitrogen atom can be functionalized with a variety of groups. For instance, in the development of σ1 receptor ligands, the piperidine nitrogen was initially protected with a tosyl (Ts) group, which could later be removed to allow for the introduction of other substituents. researchgate.net This highlights a common strategy: using a protecting group that can be readily cleaved and replaced.

Further diversification can be achieved by introducing substituents directly onto the phenyl ring of the N-benzyl group. Studies on related 4-amino-1-benzylpiperidine (B41602) compounds show that the phenyl ring can be substituted with one or two groups such as methyl, ethyl, or fluoro atoms. whiterose.ac.uk These substitutions can fine-tune electronic and steric properties. The benzyl group itself can be replaced entirely with other moieties, including various alkyl and aryl groups, to fundamentally change the molecule's profile. researchgate.netwhiterose.ac.uk

Table 1: Examples of N-Substituent Variations on the Piperidine Ring

| Original Substituent | Modification Strategy | Example of New Substituent | Potential Impact |

|---|---|---|---|

| N-Benzyl | Replacement of entire group | N-Phenylpropyl | Alters lipophilicity and spatial arrangement researchgate.net |

| N-Benzyl | Substitution on the phenyl ring | N-(4-Fluorobenzyl) | Modifies electronic properties and potential for halogen bonding whiterose.ac.uk |

| N-Benzyl | Replacement with a protecting group | N-Tosyl (Ts) | Allows for deprotection and further derivatization researchgate.net |

| N-Benzyl | Replacement with a protecting group | N-tert-butoxycarbonyl (Boc) | Common protecting group enabling subsequent modifications acs.org |

| N-Benzyl | Replacement with a smaller alkyl group | N-Methyl | Reduces steric bulk and increases polarity |

Modifications of the Amino Group and its Protecting Groups

The primary amino group at the C3 position is a critical handle for derivatization, but its high reactivity necessitates the use of protecting groups during many synthetic transformations. tandfonline.com The choice of protecting group is crucial and is dictated by its stability under various reaction conditions and the ease of its selective removal. researchgate.netnih.gov

The most common strategies in modern peptide and heterocyclic synthesis involve the use of the tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. researchgate.netnih.gov The Boc group is widely used for its stability and straightforward removal under acidic conditions, such as with trifluoroacetic acid (TFA). acs.orgnih.gov The Cbz group, also known as Z, is another prevalent choice, often removed by catalytic hydrogenation, which preserves acid-labile functionalities elsewhere in the molecule. rsc.orgacs.org

Beyond protection, the free amino group can be directly modified. For example, reductive amination of the primary amine can yield secondary and tertiary amines, introducing further diversity. researchgate.net This allows for the attachment of a wide array of substituents, fundamentally altering the compound's hydrogen bonding capacity and basicity.

Table 2: Common Protecting Groups for the 3-Amino Functionality

| Protecting Group | Abbreviation | Introduction Method | Cleavage Condition | Orthogonality |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc)₂O acs.org | Strong acid (e.g., TFA) nih.gov | Stable to bases and hydrogenolysis |

| Benzyloxycarbonyl | Cbz or Z | Reaction with Benzyl chloroformate rsc.org | Catalytic hydrogenation (e.g., H₂/Pd-C) or strong acid rsc.orgacs.org | Stable to mild acid and base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Reaction with Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) enamine.net | Stable to acid and hydrogenolysis |

| Trityl | Trt | Reaction with Trityl chloride | Mild acid (e.g., 1% TFA in DCM) researchgate.net | Highly acid-labile, stable to base |

Derivatization and Further Transformations of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can be transformed into several other moieties, making it a valuable synthon in organic synthesis. enamine.net As an α-amino nitrile, the core structure is an intermediate in the classical Strecker synthesis, and its subsequent reactions are well-established. mdpi.commasterorganicchemistry.comwikipedia.org

Key transformations of the carbonitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield an α-amino amide and, upon further hydrolysis, the corresponding α-amino acid. researchgate.netwikipedia.orgkhanacademy.org This conversion transforms the neutral nitrile into a zwitterionic amino acid, drastically changing the molecule's physical and chemical properties.

Reduction: The nitrile group is readily reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. nih.govorganic-chemistry.org This reaction converts the 3-amino-3-carbonitrile scaffold into a 1,2-diamine derivative (a 3-amino-3-aminomethyl piperidine), which is a valuable building block for constructing more complex structures or ligands. acs.org

Cycloaddition: The C≡N triple bond can participate in cycloaddition reactions. For example, reaction with azides (e.g., sodium azide) can yield tetrazole rings, while 1,3-dipolar cycloaddition with nitrile oxides can form isoxazoline (B3343090) rings. nih.gov These reactions are powerful methods for creating new heterocyclic systems attached to the piperidine core.

Table 3: Key Transformations of the Carbonitrile Group

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (via Amide) | Introduces acidic functionality, creating an amino acid derivative masterorganicchemistry.comkhanacademy.org |

| Reduction | LiAlH₄; or H₂, Raney Ni/Rh/Pt | Primary Amine (-CH₂NH₂) | Forms a vicinal diamine, a key building block for ligands acs.orgnih.gov |

| Cycloaddition | Sodium Azide (NaN₃) | Tetrazole | Forms a new, stable heterocyclic ring whiterose.ac.uk |

| Organometallic Addition | Grignard Reagent (R-MgX), then hydrolysis | Ketone | Forms a new C-C bond and introduces a ketone functionality enamine.net |

Introduction of Stereochemical Diversity through Analog Synthesis

Introducing stereochemical diversity is a cornerstone of modern drug discovery, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org For the 3-amino-1-benzylpiperidine-3-carbonitrile scaffold, stereochemistry can be introduced at the C3 position, leading to (R) or (S) enantiomers. Several strategies exist to achieve this stereocontrol.

Asymmetric Catalysis: One of the most elegant approaches is the asymmetric synthesis from a prochiral precursor. Starting with N-benzyl-3-piperidone, an asymmetric Strecker reaction can be employed. mdpi.comgoogle.com More recently, biocatalytic methods have gained prominence. The use of ω-transaminases allows for the highly enantioselective amination of N-protected 3-piperidones to yield chiral 3-aminopiperidine derivatives with high enantiomeric excess (ee). acs.orgresearchgate.netnih.gov These enzymatic methods are often lauded for their high selectivity and environmentally benign reaction conditions.

Chiral Pool Synthesis: Another powerful method involves starting from readily available, enantiomerically pure natural products. For example, L-glutamic acid has been used as a chiral precursor to synthesize enantiopure 3-(N-Boc-amino)piperidine derivatives through a multi-step sequence involving reduction, tosylation, and cyclization. nih.gov

Classical Resolution: A racemic mixture of 3-aminopiperidine derivatives can be separated into its constituent enantiomers through classical resolution. This involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid, to form diastereomeric salts. These salts often have different solubilities, allowing them to be separated by fractional crystallization. Subsequent removal of the resolving agent yields the desired enantiomerically pure amine.

Table 4: Methods for Introducing Stereochemical Diversity

| Method | Starting Material | Key Step | Advantages |

|---|---|---|---|

| Asymmetric Biocatalysis | N-Protected-3-piperidone | Enantioselective amination with a transaminase researchgate.netnih.gov | High enantioselectivity, mild and green conditions |

| Chiral Pool Synthesis | L-Glutamic Acid | Cyclization of a chiral precursor derived from the amino acid nih.gov | Access to high enantiopurity, predictable absolute stereochemistry |

| Classical Resolution | Racemic 3-aminopiperidine derivative | Formation and separation of diastereomeric salts with a chiral acid | Well-established, applicable when asymmetric routes are unavailable |

| Asymmetric Strecker Reaction | N-Protected-3-piperidone | Cyanation of a chiral imine or using a chiral catalyst mdpi.comgoogle.com | Direct formation of the chiral α-amino nitrile core |

Scaffold Hybridization and Fused Ring Systems Incorporating Piperidine-Carbonitrile Motifs

The this compound framework can serve as a template for the construction of more complex molecular architectures, such as fused or spirocyclic systems. whiterose.ac.ukrsc.orgnih.gov These strategies aim to create conformationally constrained analogues or to merge the piperidine core with other pharmacologically relevant heterocycles.

One direct approach to scaffold hybridization involves the cycloaddition reactions of the carbonitrile group, as mentioned previously. For instance, an azide-nitrile cycloaddition transforms the linear nitrile into a planar, five-membered tetrazole ring, creating a piperidinyl-tetrazole hybrid. whiterose.ac.uk This significantly alters the steric and electronic profile of the original molecule.

More complex fused systems can be envisioned by first transforming the functional groups and then inducing intramolecular cyclization. For example:

Reduction of the nitrile to an aminomethyl group creates a 1,2-diamine. This diamine can then be used as a precursor for building fused heterocyclic rings, such as pyrazines or other diazepines, by reacting with appropriate dicarbonyl compounds.

Hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling with a suitably functionalized substituent on the N-benzyl group, could facilitate an intramolecular cyclization to form a bicyclic lactam.

Strategies for synthesizing fused and spiro-piperidines often involve multi-step sequences, including cyclization reactions like the aza-Michael addition or annulation reactions. whiterose.ac.ukrsc.org While these methods may not start directly from the title compound, the principles can be adapted. For example, a derivative of this compound could be elaborated into a substrate suitable for a ring-closing metathesis or a palladium-catalyzed annulation to generate novel, rigidified bicyclic scaffolds. rsc.org

Table 5: Strategies for Scaffold Hybridization and Fusion

| Strategy | Key Transformation | Resulting Structure | Description |

|---|---|---|---|

| Nitrile Cycloaddition | [3+2] cycloaddition with an azide | Piperidinyl-tetrazole | Creates a new heterocyclic ring directly attached to the C3 position. whiterose.ac.uk |

| Intramolecular Amidation | Nitrile hydrolysis to acid, then cyclization | Fused Bicyclic Lactam | Forms a new ring by linking the C3 position to another part of the molecule (e.g., the N1-substituent). |

| Diamine Condensation | Nitrile reduction to diamine, then condensation | Fused Diazepine/Pyrazine | The resulting diamine is a versatile precursor for building larger fused rings. |

| Aza-Michael Addition | Elaboration to an appropriate precursor | Spirocyclic or Fused Piperidine | An intramolecular conjugate addition can create complex bicyclic systems. whiterose.ac.uk |

Mechanistic Investigations of Chemical Processes Involving the 3 Amino 1 Benzylpiperidine 3 Carbonitrile Framework

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of the 3-Amino-1-benzylpiperidine-3-carbonitrile framework can be achieved through various synthetic strategies. The elucidation of the reaction pathways involved in these transformations is critical for optimizing reaction conditions and improving yields.

Intramolecular Cyclization Mechanisms

A common strategy for the construction of the piperidine (B6355638) ring is through intramolecular cyclization. In the context of this compound, a plausible precursor would be an acyclic aminonitrile. The cyclization is typically a nucleophilic addition of the amine to a suitable electrophilic carbon, forming the six-membered ring.

The mechanism of such a cyclization can proceed via several pathways, depending on the nature of the acyclic precursor and the reaction conditions. One possible pathway involves the intramolecular reaction of a δ-halo-aminonitrile. In this scenario, the nitrogen atom of the amino group acts as a nucleophile, displacing the halide in a 6-endo-tet cyclization. The stereochemistry of the resulting piperidine is influenced by the stereochemistry of the starting material and the transition state of the cyclization.

Alternatively, reductive amination of a suitable dicarbonyl or keto-nitrile precursor can also lead to the formation of the piperidine ring. This process involves the initial formation of an imine or enamine, followed by an intramolecular cyclization and subsequent reduction. The mechanism often involves the formation of a bicyclic aziridinium (B1262131) ion as a reactive intermediate, particularly when starting from chiral aziridines, which can then undergo ring expansion to form the piperidine system.

Radical and Metal-Catalyzed Reaction Mechanisms

Radical and metal-catalyzed reactions offer powerful alternatives for the synthesis of piperidine derivatives. Intramolecular radical C-H amination/cyclization has been explored for the synthesis of piperidines. mdpi.com This can involve the formation of a nitrogen-centered radical which then undergoes a 1,6-hydrogen atom transfer (HAT) to generate a carbon-centered radical at the benzylic position, followed by cyclization. mdpi.com

Metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, have been extensively used in the synthesis of piperidines. For instance, palladium-catalyzed cyanation of aryl halides is a well-established method for introducing a nitrile group. nih.govrsc.org While this is an intermolecular reaction, it highlights the utility of palladium in C-CN bond formation. A plausible metal-catalyzed pathway to this compound could involve the intramolecular C-H amination of an N-protected amine onto a suitable precursor. Mechanistic studies on copper-catalyzed intramolecular C-H amination of N-fluoride amides have shown the involvement of a fluorinated copper(II) complex as a pertinent species in the mechanistic pathway. researchgate.netnih.gov

Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to be a viable route to enantioenriched 3-substituted piperidines. acs.org The proposed mechanism involves the oxidative addition of an arylboronic acid to a rhodium(I) complex, followed by carbometalation of the dihydropyridine (B1217469) and subsequent reductive elimination. acs.org While not directly forming the aminonitrile, this highlights the potential of metal catalysis in constructing the substituted piperidine core.

Mechanistic Studies of Functional Group Interconversions

The amino and cyano groups of this compound are key functional handles that can be further elaborated. Understanding the mechanisms of their interconversion is vital for the synthesis of diverse derivatives.

A primary reaction of the nitrile group is its hydrolysis to a carboxylic acid or an amide. The mechanism of nitrile hydrolysis can be either acid or base-catalyzed. organicchemistrytutor.comlibretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. libretexts.orglumenlearning.com Further hydrolysis of the amide under acidic conditions yields the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: The mechanism starts with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. organicchemistrytutor.comyoutube.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Under harsher basic conditions, the amide can be further hydrolyzed to a carboxylate salt. organicchemistrytutor.com

The amino group can undergo various reactions, such as acylation or alkylation. The mechanism of these reactions typically involves the nucleophilic attack of the amino group on an electrophilic center.

Role of Catalysis in Stereoselective Synthesis Mechanisms

The stereoselective synthesis of 3-substituted piperidines is of great importance due to the often-differing pharmacological activities of enantiomers. Catalysis plays a pivotal role in controlling the stereochemical outcome of reactions leading to compounds like this compound.

Both metal-based and biocatalytic approaches have been successfully employed. For example, rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor is a potential route to enantiomerically enriched 3-aminopiperidines. The mechanism of such reactions involves the coordination of the substrate to a chiral rhodium catalyst, followed by the stereoselective addition of hydrogen.

Enzyme-catalyzed reactions also offer a powerful tool for stereoselective synthesis. For instance, a one-pot amine oxidase/ene imine reductase cascade has been used for the asymmetric dearomatization of activated pyridines to prepare stereo-defined 3-substituted piperidines. nih.gov

The choice of catalyst and ligand is crucial in directing the stereoselectivity. The table below summarizes the effect of different catalytic systems on the stereoselective synthesis of substituted piperidines, which can be extrapolated to the synthesis of chiral this compound.

| Catalytic System | Reaction Type | Key Mechanistic Feature | Stereoselectivity | Reference |

| Rh-Chiral Phosphine | Asymmetric Hydrogenation | Formation of a chiral metal-substrate complex | High enantiomeric excess | |

| Gold Catalysis | Cyclization/Ferrier Rearrangement | Sequential gold-catalyzed cyclization and chemoselective reduction | Excellent diastereoselectivity | nih.gov |

| Amine Oxidase/Ene Imine Reductase | Biocatalytic Cascade | Stereoselective one-pot enzymatic conversion | High enantiopurity | nih.gov |

| Rh-Catalyzed Carbometalation | Asymmetric Reductive Heck | Regio- and enantioselective carbometalation of dihydropyridine | High yield and excellent enantioselectivity | acs.orgsnnu.edu.cn |

Applications of 3 Amino 1 Benzylpiperidine 3 Carbonitrile in Chemical Sciences and Organic Synthesis

Role as a Core Synthetic Building Block for Complex Chemical Architectures

3-Amino-1-benzylpiperidine-3-carbonitrile serves as a highly functionalized building block for constructing intricate molecular frameworks. The compound features a quaternary carbon center (C3) bearing both an amino group and a nitrile group, a structural motif known as an α-aminonitrile. This arrangement is a masked version of an α-amino acid, providing a stable intermediate that can be carried through multiple synthetic steps before being converted to other functionalities.

The N-benzyl group offers steric bulk and electronic modification while rendering the piperidine (B6355638) nitrogen non-nucleophilic and non-basic under many reaction conditions. The piperidine ring itself provides a defined three-dimensional geometry, which is crucial when constructing stereochemically complex targets. The combination of these features in a single molecule allows for the sequential or orthogonal derivatization at its three reactive sites (the primary amine, the nitrile, and the tertiary amine after debenzylation), making it a compact and powerful starting point for the synthesis of more complex molecules, including novel heterocyclic systems and substituted piperidine derivatives. rsc.orgnih.gov

Utilization in the Development of Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. This compound is an ideal starting scaffold for such endeavors due to its multiple, chemically distinct functional groups.

The primary amino group can be readily acylated, alkylated, or used in reductive aminations to introduce a wide array of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, each of which opens up new avenues for chemical modification. Furthermore, the N-benzyl group can be removed via catalytic hydrogenation to reveal a secondary amine on the piperidine ring, which can then be functionalized independently.

This trifurcate reactivity allows for the rapid generation of a large library of analogues from a single core structure. By systematically varying the reagents used to modify each functional handle, chemists can explore a vast chemical space, creating compounds with diverse shapes, polarities, and pharmacophoric features. This approach is highly valuable in the search for new bioactive compounds. organic-chemistry.org

Table 1: Potential Reactions for Diversity-Oriented Synthesis

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Primary Amine | Acylation | Acid chlorides, Anhydrides | Amide |

| Reductive Amination | Aldehydes, Ketones | Secondary Amine | |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |

| Nitrile | Hydrolysis (acid/base) | H₃O⁺, OH⁻ | Carboxylic Acid, Amide |

| Reduction | LiAlH₄, H₂/Catalyst | Primary Amine | |

| Cyclization | With dinucleophiles | Heterocycle | |

| N-Benzyl Group | Hydrogenolysis | H₂, Pd/C | Secondary Amine |

Precursor Chemistry for the Generation of Diverse Chemical Entities

The value of this compound as a precursor lies in the latent reactivity of its α-aminonitrile core. This functional group is a key synthon for other valuable chemical moieties.

α-Amino Acid Synthesis: The most direct transformation is the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile can be converted into a carboxylic acid, yielding 3-Amino-1-benzylpiperidine-3-carboxylic acid. bldpharm.com This transformation converts the starting material into a constrained, non-natural α-amino acid, a highly sought-after building block for designing peptides, peptidomimetics, and other biologically active molecules with specific conformational properties.

Vicinal Diamine Synthesis: The nitrile group can be reduced, typically using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This reaction converts the nitrile into a primary amine, resulting in the formation of a 1,2-diamine (specifically, 1-benzylpiperidine-3,3-diyldimethanamine, after formal reduction). Vicinal diamines are important ligands for metal catalysts and are core components of many pharmacologically active compounds.

The N-benzyl group can be cleaved by catalytic hydrogenation, a common strategy to deprotect nitrogen atoms in multi-step synthesis. This unmasks the piperidine nitrogen, allowing for further functionalization and expanding the range of accessible derivatives.

Scaffold Design in the Development of Novel Synthetic Reagents and Catalysts

A scaffold in medicinal chemistry and catalyst design is a central molecular framework upon which functional groups are appended to create specific interactions with biological targets or to facilitate chemical reactions. The rigid piperidine ring of this compound makes it an excellent candidate for scaffold-based design. mdpi.com

While specific examples of this compound being used to create novel reagents or catalysts are not prominent in the literature, its structure is inherently suited for such applications. The primary amine and the nitrile group (or its derivatives like an amino or carboxyl group) provide two points of attachment for catalytically active moieties or substrate-binding groups. The defined stereochemistry of the piperidine ring can create a specific chiral environment around an attached catalytic center, making it a promising platform for developing asymmetric catalysts. For instance, derivatization of the exocyclic amine and the ring nitrogen (after debenzylation) could lead to novel bidentate or pincer-type ligands for transition metal catalysis.

The versatility of the piperidine scaffold is well-established, and the unique functional handles of this compound provide a robust platform for the rational design of new molecules with tailored functions. nih.gov

Analytical and Spectroscopic Characterization Methods for 3 Amino 1 Benzylpiperidine 3 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucitation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules like 3-Amino-1-benzylpiperidine-3-carbonitrile. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, typically in the range of 7.2-7.5 ppm. The benzylic protons (CH₂) would likely appear as a singlet further upfield. The protons on the piperidine (B6355638) ring would present more complex splitting patterns due to their diastereotopic nature and coupling with each other. The protons adjacent to the nitrogen atom would be shifted downfield compared to the others on the ring. The amine (NH₂) protons might appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom. Key signals would include those for the aromatic carbons, the benzylic carbon, the quaternary carbon at the 3-position bearing the amino and cyano groups, and the remaining piperidine ring carbons. The nitrile carbon (C≡N) would have a characteristic chemical shift in the 115-125 ppm region.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and confirming its elemental composition. The molecular formula of the compound is C₁₃H₁₇N₃, leading to a calculated molecular weight of approximately 215.29 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement, which serves as a powerful confirmation of the chemical formula.

The fragmentation pattern observed in the mass spectrum would also offer valuable structural information. Common fragmentation pathways would likely involve the loss of the benzyl group, cleavage of the piperidine ring, and potentially the elimination of the amino or cyano groups. Analysis of these fragments helps to piece together the molecular structure, corroborating data from NMR spectroscopy.

Chromatographic Techniques (TLC, HPLC) for Reaction Monitoring and Purification

Chromatographic methods are fundamental for monitoring the progress of the synthesis of this compound and for its purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product. The retention factor (Rf) value is characteristic of the compound in a given solvent system. For related compounds like (R)-(-)-3-Amino-1-Boc-piperidine, TLC has been used to assess purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique used for both the analysis and purification of this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed to assess the purity of the final compound. The retention time and peak purity can be determined with high precision. Chiral HPLC could also be employed to separate and quantify the enantiomers if the synthesis is stereoselective. While specific HPLC data for the title compound is not readily available in public literature, methods have been developed for the analysis of similar compounds like 3-aminopiperidine derivatives, often involving derivatization to enhance UV detection. chemicalbook.comthermofisher.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is crucial for identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and a sharp, medium-intensity band for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹). The C-N stretching vibrations and aromatic ring vibrations would also be present in the fingerprint region. For the related compound (3R)-1-benzylpiperidin-3-amine, an FTIR spectrum has been recorded, which would show some similar features, minus the nitrile peak. nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The nitrile stretch is often strong and easily identifiable in the Raman spectrum. The symmetric vibrations of the aromatic ring are also typically strong Raman scatterers.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Electrochemical Analysis for Redox Properties

Electrochemical analysis, such as cyclic voltammetry, could be employed to investigate the redox properties of this compound. This technique would reveal the oxidation and reduction potentials of the molecule. The benzylamine (B48309) moiety and potentially the nitrile group could be electrochemically active. Understanding these properties can be important if the molecule is being considered for applications where electron transfer processes are relevant.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-1-benzylpiperidine-3-carbonitrile?

- Methodological Answer : The compound can be synthesized via condensation reactions involving piperidine derivatives and nitrile precursors. For example, a three-step approach similar to trifluoromethylpyridine synthesis (e.g., halogenation followed by cyanation) can be adapted . Key steps include:

Intermediate formation : Reacting 1-benzylpiperidine-3-carbaldehyde with malononitrile in methanol under basic conditions.

Cyclization : Using sodium methoxide to promote intramolecular cyclization.

Amination : Introducing the amino group via nucleophilic substitution or reductive amination.

- Critical Parameters : Monitor reaction temperature (60–80°C) and pH (8–10) to avoid side reactions like over-alkylation.

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer :

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELX-97 for structure refinement, focusing on bond angles (e.g., C–N–C ≈ 117°) and torsional parameters (e.g., piperidine ring puckering) .

- Spectroscopy :

- NMR : Look for characteristic signals: δ 2.5–3.5 ppm (piperidine CH₂), δ 4.3 ppm (benzyl CH₂), and δ 7.2–7.4 ppm (aromatic protons) .

- MS : Expect [M+H]⁺ at m/z ≈ 256 (calculated molecular weight: 255.3 g/mol).

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of nitrile vapors .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

- Methodological Answer :

- Iterative Analysis : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

- DFT Calculations : Optimize the structure using Gaussian09 with B3LYP/6-31G(d) basis set to predict theoretical NMR shifts. Discrepancies >0.5 ppm suggest conformational isomerism .

- Cross-Validation : Use HSQC and HMBC to confirm carbon-proton correlations, especially for overlapping piperidine signals .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation in water/octanol to estimate logP (predicted ≈ 1.8) using GROMACS.

- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

- ADMET Prediction : SwissADME or pkCSM tools can predict bioavailability (%F ≈ 65%) and BBB permeability (logBB ≈ -0.3) .

Q. How to design derivatives of this compound for enhanced bioactivity?

- Methodological Answer :

- SAR Framework :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzyl position to enhance binding to amine receptors .

- Side Chain Optimization : Replace the nitrile with a carboxylate group to improve solubility (e.g., 3-carboxy analog).

- In Vitro Assays : Test derivatives against MAO-B or σ receptors using fluorometric assays (IC₅₀ determination) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (30–70%) for this compound?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like reaction time (12–24 hr) and catalyst loading (5–15 mol% Pd/C).

- Byproduct Identification : Perform LC-MS to detect intermediates (e.g., deaminated byproducts) .

- Scale-Up Adjustments : Optimize stirring rate (>500 rpm) and solvent purity (HPLC-grade methanol) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.